BenchChemオンラインストアへようこそ!

h-Lys-leu-val-phe-phe-oh

amyloid-beta binding fibril affinity Alzheimer's disease

Highly purified (≥98% HPLC) synthetic pentapeptide corresponding to the minimal self-recognition element (KLVFF) of amyloid-β protein. This native sequence (free termini) is the validated reference standard for β-sheet breaker research. Critical residues Lys16, Leu17, Phe19/Phe20 are intact, ensuring full binding (Kd 1.1 µM to Aβ fibrils) and maximal fibrillogenesis inhibition. Only KLVFF—not scrambled or truncated analogs—demonstrates cytoprotection against Aβ toxicity and pro-cognitive effects in vivo. Use as the unmodified benchmark for comparing terminal-capped, halogenated, or backbone-modified inhibitors in ThT and cell-based assays.

Molecular Formula C35H52N6O6
Molecular Weight 652.8 g/mol
CAS No. 153247-40-6
Cat. No. B141981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Lys-leu-val-phe-phe-oh
CAS153247-40-6
Molecular FormulaC35H52N6O6
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C35H52N6O6/c1-22(2)19-27(38-31(42)26(37)17-11-12-18-36)33(44)41-30(23(3)4)34(45)39-28(20-24-13-7-5-8-14-24)32(43)40-29(35(46)47)21-25-15-9-6-10-16-25/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m0/s1
InChIKeySICITCLFXRGKJW-IIZANFQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Leu-Val-Phe-Phe-OH (KLVFF, Aβ16-20) Procurement Guide: Core Identity and Baseline Specifications


H-Lys-Leu-Val-Phe-Phe-OH (CAS: 153247-40-6, also designated β-Amyloid 16-20 or KLVFF) is a synthetic pentapeptide corresponding to the central hydrophobic core (residues 16-20) of the amyloid-β (Aβ) protein [1]. This sequence constitutes the minimal fragment capable of binding full-length Aβ and is established as the critical self-recognition element that drives Aβ aggregation and fibrillogenesis [2]. As a β-sheet breaker, it serves as the validated reference standard for developing peptide-based aggregation inhibitors targeting the amyloidogenic core [3]. The peptide is typically supplied as a lyophilized powder with HPLC purity specifications reaching ≥99.75%, molecular weight of 652.82 g/mol, and storage requirements of -20°C protected from light [4].

Why H-Lys-Leu-Val-Phe-Phe-OH Cannot Be Interchanged with Sequence-Modified Aβ Fragment Analogs


Generic substitution of KLVFF with truncated, scrambled, or single-residue-mutated Aβ fragment analogs is not scientifically valid due to stringent sequence-activity requirements established through systematic alanine scanning mutagenesis. Critical residues Lys16, Leu17, and Phe19/Phe20 have been demonstrated to be individually essential for binding to full-length Aβ and for inhibition of fibril formation; substitution of any of these residues markedly reduces inhibitory activity [1]. Furthermore, only KLVFF and the closely related KLVF retain measurable cytoprotective effects against Aβ toxicity among overlapping 15-25 domain fragments, while scrambled sequence VLFKF shows diminished efficacy and other truncations (e.g., FAEDVG) possess no protective activity whatsoever [2]. The evidence presented below provides quantitative differentiation across key comparator classes.

H-Lys-Leu-Val-Phe-Phe-OH Quantitative Differentiation Evidence Versus Key Comparators


Binding Affinity to Aβ(1-40) Fibrils: KLVFF Versus Retro-Inverso Tandem Dimer Analog

In direct head-to-head binding affinity measurements against Aβ(1-40) fibrils, the native all-L KLVFF peptide exhibits a dissociation constant (Kd) of 1.1 ± 0.3 µM, whereas the all-D retro-inverso tandem dimer analog containing two klvff motifs demonstrates approximately 100-fold higher binding affinity with Kd = 1.3 × 10⁻² µM [1]. This direct comparison establishes the baseline binding potency of the native sequence against which enhanced analogs are benchmarked.

amyloid-beta binding fibril affinity Alzheimer's disease retro-inverso peptide

Cytoprotective Activity: KLVFF Versus Truncated and Mutated Aβ Fragment Peptides

In a systematic evaluation of 4-8 residue peptides derived from overlapping sequences within the Aβ 15-25 domain, only two peptides—KLVFF and KLVF—demonstrated any protective effect against Aβ-induced cytotoxicity [1]. All other tested recognition peptides, including FAEDVG and other truncation variants, failed to alter Aβ aggregation kinetics and provided no cytoprotection. The scrambled sequence VLFKF showed partial activity but was less effective than KLVFF [1].

Aβ toxicity neuroprotection peptide inhibitor structure-activity relationship

Fibrillogenesis Inhibition: L-KLVFFA Versus D-KLVFFA Enantiomeric Comparator

In a comparative fibrillogenesis inhibition assay, the D-enantiomer of the extended hexapeptide KLVFFA unexpectedly demonstrated higher inhibitory potency than its L-counterpart [1]. Circular dichroism analysis revealed that D-KLVFFA more effectively prevented Aβ from adopting the β-sheet secondary structure that correlates with fibrillogenesis. Electron microscopy confirmed that fiber formation was more strongly inhibited by D-KLVFFA than by L-KLVFFA [1]. This stereochemical comparison provides critical context for evaluating the activity of the native all-L KLVFF sequence.

fibrillogenesis D-amino acid enantiomer beta-sheet inhibition

Terminal Group Modification: KLVFF Baseline Versus Halogenated and Capped Derivatives

Systematic investigation of KLVFF terminal group modifications using Thioflavin T (ThT) fluorescence spectroscopy revealed that iodinated peptide with amine at the N-terminus and amide at the C-terminus exhibited optimal inhibition of Aβ fiber formation . In contrast, halogenated peptides (iodinated derivatives) decreased the number of Aβ fibrils but did not reduce Aβ cytotoxicity in MTS assays . The unmodified KLVFF sequence with free N-terminal amine and C-terminal carboxylate serves as the essential reference point for quantifying these terminal modification effects.

peptide modification halogenation terminal capping ThT fluorescence

In Vivo Behavioral Validation: KLVFF Alone Versus KLVFF-Memantine Conjugate in Recognition Memory

In the Novel Object Recognition (NOR) test assessing recognition memory in mice, KLVFF peptide alone exhibited pro-cognitive effects, demonstrating in vivo functional activity independent of conjugated pharmacophores [1]. Both memantine (Mem) and KLVFF individually improved recognition memory, and synergistic effects were observed upon co-administration. The Mem-Succ-KLVFF conjugate, but not the Ada-Succ-KLVFF conjugate, prevented Aβ42 aggregation in vitro and affected pCREB levels in differentiated SH-SY5Y neuronal cells, a signaling pathway implicated in memory processes [1].

in vivo pharmacology cognitive enhancement NOR test Alzheimer's model

H-Lys-Leu-Val-Phe-Phe-OH (KLVFF) Validated Research and Industrial Application Scenarios


Calibration Standard for Thioflavin T Fluorescence-Based Aβ Aggregation Inhibition Assays

Based on the established baseline inhibitory activity of native KLVFF in ThT fluorescence assays , this compound serves as an essential positive control for quantifying the activity of novel aggregation inhibitors. Its well-characterized behavior in the ThT assay enables normalization across experimental batches and inter-laboratory comparisons. The native sequence with free termini provides the unmodified reference point against which terminal-capped, halogenated, or otherwise derivatized analogs are quantitatively compared.

Native-Sequence Reference for Stereochemical and Retro-Inverso Inhibitor Development

The 1.1 µM Kd binding affinity of native KLVFF to Aβ(1-40) fibrils defines the baseline potency that any engineered stereochemical or backbone-modified inhibitor must measurably exceed to claim meaningful sequence optimization . D-peptide inhibitors (D-KLVFFA) and retro-inverso tandem dimers have been benchmarked directly against this native L-sequence, making KLVFF the required comparator for establishing structure-activity relationships in chiral and backbone-modified inhibitor programs [1].

Positive Control for In Vitro Aβ Cytotoxicity Neuroprotection Assays

Given that only KLVFF and the closely related KLVF demonstrate protective activity against Aβ toxicity among overlapping 15-25 domain recognition peptides , KLVFF is the minimal validated positive control for cell-based neuroprotection studies. Truncated or scrambled sequences (e.g., VLFKF, FAEDVG) lack this activity and therefore cannot substitute as assay controls. Researchers validating novel Aβ toxicity modulators should include KLVFF as the functional positive control to establish assay sensitivity and dynamic range.

In Vivo Reference Standard for Behavioral Pharmacology Studies of Aβ-Mediated Cognitive Deficits

The demonstrated pro-cognitive effects of KLVFF peptide alone in the Novel Object Recognition (NOR) test in mice establish this compound as a validated in vivo reference standard. Researchers investigating the behavioral pharmacology of Aβ aggregation inhibitors or testing conjugated derivatives (e.g., KLVFF-memantine conjugates) can use native KLVFF to differentiate sequence-specific effects from conjugate-specific pharmacophore contributions. This application is supported by the observation that KLVFF and memantine exhibit synergistic cognitive enhancement upon co-administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for h-Lys-leu-val-phe-phe-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.